Comparative Lipophilicity (LogP): 1,3-Difluoro-2-(trifluoromethoxy)benzene vs. 1,3-Difluorobenzene
The introduction of the -OCF₃ group at the 2-position of 1,3-difluorobenzene substantially increases lipophilicity, a critical parameter for membrane permeability and bioavailability in drug candidates. The computed LogP for 1,3-difluoro-2-(trifluoromethoxy)benzene is 2.86–3.21, depending on the estimation method [1]. In contrast, 1,3-difluorobenzene (the non-trifluoromethoxylated parent scaffold) has a reported LogP of approximately 2.2–2.4, representing a quantifiable lipophilicity increase of roughly 0.5–0.8 log units . This shift aligns with class-level observations that -OCF₃ groups increase lipophilicity relative to -OCH₃ but are comparable to -CF₃ groups .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 (Chem960), 3.21 (ACD/Labs) |
| Comparator Or Baseline | 1,3-Difluorobenzene: LogP ≈ 2.2–2.4 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 |
| Conditions | Computed/estimated values; experimental logP for target not directly measured in cited studies |
Why This Matters
This quantifiable lipophilicity increase enables medicinal chemists to tune membrane permeability and metabolic stability in lead optimization programs, offering a predictable modulation of LogP relative to the parent difluorobenzene scaffold.
- [1] Chem960. 2,6-二氟三氟甲氧基苯 (153338-23-9) 物化性质: LogP = 2.86340. View Source
